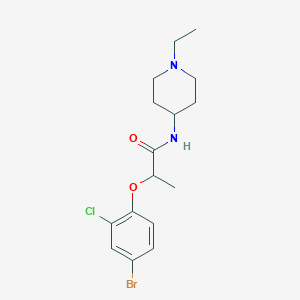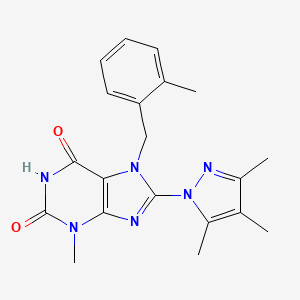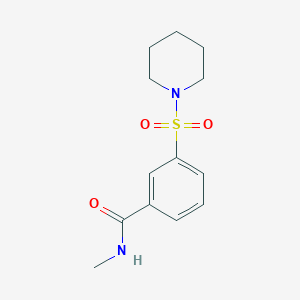
1-(3-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "1-(3-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" typically involves multiple steps starting from basic aromatic compounds. For instance, compounds with structural similarities have been synthesized through reactions involving chlorobenzene derivatives and triazoles, indicating a possible pathway for synthesizing the compound of interest (Kan, 2015).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a triazole ring, which is a five-membered ring consisting of three nitrogen atoms, and substituted phenyl groups, which contribute to the molecule's chemical behavior and reactivity. X-ray diffraction techniques have been utilized to determine the crystal structures of similar compounds, providing insight into their molecular conformation (Şahin et al., 2014).
Chemical Reactions and Properties
Compounds of this nature typically undergo various chemical reactions, including condensations, cyclizations, and substitutions, contributing to their diverse chemical properties. For example, the synthesis of related compounds involves condensation reactions between triazoles and amines, indicating potential reactivity pathways for our compound of interest (Ji et al., 2018).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. Studies on related compounds have revealed insights into their crystal structures and stability, which are essential for determining the physical characteristics of our compound (Pokhodylo et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are fundamental for applications in synthesis and pharmaceuticals. For instance, the synthesis and structural analysis of related triazole derivatives provide valuable information on their potential chemical behavior and applications (Lu et al., 2017).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
A study by Kan (2015) on a closely related compound, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, explored its synthesis through a multi-step process starting from 4-chlorobenzenamine, achieving an 88% yield. This research underscores the synthetic versatility of triazole derivatives and provides insights into reaction conditions that could be relevant for synthesizing 1-(3-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (Kan, 2015).
Corrosion Inhibition
Lagrenée et al. (2002) investigated a new triazole derivative for its efficacy as a corrosion inhibitor for mild steel in acidic media. The study highlights the compound's potential in providing up to 99% inhibition efficiency in 1 M hydrochloric acid, showcasing triazole derivatives' potential in corrosion protection applications (Lagrenée et al., 2002).
Antimicrobial and Antitumor Activities
Desai, Dodiya, and Shihora (2011) synthesized a series of compounds for in vitro antibacterial and antifungal screening. Their work indicates the potential antimicrobial applications of triazole derivatives, possibly including 1-(3-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, against various pathogens (Desai, Dodiya, & Shihora, 2011).
Salehi et al. (2016) explored the cytotoxic and antibacterial activities of novel β-carboline derivatives containing 1,2,3-triazole rings. Their findings on the enhanced biological activities due to the presence of 1,2,3-triazole rings could suggest similar potential applications for 1-(3-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in the realm of cancer research and antimicrobial therapy (Salehi et al., 2016).
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c1-4-14-8-5-7-12(2)17(14)21-19(25)18-13(3)24(23-22-18)16-10-6-9-15(20)11-16/h5-11H,4H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYQRPQDHIYZRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B4626294.png)
![3-(2-furylmethyl)-6-methyl-2-[(2-oxo-2-phenylethyl)thio]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4626309.png)
![2-(4-propoxyphenyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4626319.png)

![ethyl 4-({[3-cyano-4-(2-furyl)-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4626328.png)

![2,5-dihydroxy-N'-{3-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B4626338.png)


![N-(4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B4626345.png)

![5-(4-butoxy-3-ethoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4626356.png)
![N-(4-isopropylphenyl)-5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B4626363.png)
![N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylene)cyclopropanecarboxamide](/img/structure/B4626379.png)